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Compound of Interest |

1-(2-Methoxyphenoxy)propan-2-
Compound Name: )
amine
CAS No.: 6505-08-4
Cat. No.: B1317675
\ 7

Compound Identity & Physicochemical Profile[1][2]
[31[4][5]1[6]1[7]1[8]

Parameter Data

IUPAC Name 1-(2-Methoxyphenoxy)propan-2-amine

o0-Methoxy-Mexiletine Analog; Guaiacol-2-
Common Reference ]
aminopropy! ether

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Light yellow viscous oil (Free Base); White
Appearance . .
crystalline solid (HCI Salt)
- Free Base: Soluble in CDClIz, MeOH, DCM.[1][2]
Solubility

[3] Salt: Soluble in D20, DMSO-de.[1]

Synthesis & Analytical Workflow

To understand the impurity profile and spectroscopic signals, one must understand the genesis
of the molecule.[1] The most regiospecific synthesis involves the reductive amination of the
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corresponding ketone, avoiding the regioisomeric mixtures often seen in epoxide ring-opening
routes.[1]

Analytical Workflow Diagram

Reductive Amination
(NH40Ac/NaCNBH3)

i Target Analyte
1-(2-methoxyphenoxy)propan-2-one 1-(2-Methoxyphenoxy)propan-2-amine

Click to download full resolution via product page

Figure 1: Synthetic pathway and analytical workflow ensuring regiospecificity of the amine
group.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[6][7][10][11]
1H NMR Data (400 MHz, CDCIs)

The proton NMR spectrum is characterized by the distinct ortho-substitution pattern of the
guaiacol ring and the chiral center at the amine position.

Protocol: Dissolve ~10 mg of free base oil in 0.6 mL CDCls containing 0.03% TMS.
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. s . . Structural
Shift (6 ppm) Multiplicity Integration Assignment e
nsig

Characteristic

1,2-disubstituted
6.88 —6.72 Multiplet (m) 4H Ar-H benzene ring

(Guaiacol

moiety).[1]

Diastereotopic
proton A of the
3.83 ddd 1H Ar-O-CHz-CH methylene group.
[1] Deshielded by
ether oxygen.[1]

Methoxy group.

[1] Sharp singlet,
3.73 Singlet (s) 3H Ar-OCHs diagnostic for

Guaiacol

derivatives.[1]

Diastereotopic
proton B of the

3.64 — 3.53 Multiplet (m) 1H Ar-O-CHz2-CH
methylene group.

[1]

Chiral methine
proton.[1]

3.36 -3.18 Multiplet (m) 1H CH-NH:2 Identifying signal
for the amine
position.[1][4]

Exchangeable.[1]

) Shift varies with
Broad Singlet (br

2.05 ) 2H -NH:2 concentration
S
and water
content.[1]
1.05 Doublet (d, J=6.4 3H -CHs Terminal methyl
Hz) group.[1][5]

Coupled to the
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methine proton.

[1]

Expert Insight (Solvent Effects): In DMSO-de, the amine protons often shift downfield (to ~8.0
ppm if HCI salt) and may appear as a broad distinct peak due to hydrogen bonding. The
diastereotopic splitting of the O-CH:z protons becomes more pronounced in polar solvents due
to restricted rotation.[1]

13C NMR Data (100 MHz, CDCls)

Shift (6 ppm) Assignment Type Notes

Deshielded by oxygen
149.8 Ar-C-OCHs Quaternary ]

(ipso).[1]

Deshielded by ether
148.2 Ar-C-O-CH:z Quaternary ) )

linkage (ipso).[1]

) Aromatic ring carbons.

121.8, 121.0 Ar-CH Methine

[1]

Aromatic ring carbons
1145, 112.2 Ar-CH Methine (ortho/para to oxygens
are shielded).[1]

75.4 -O-CHz- Methylene Ether linker carbon.[1]
55.8 -OCHs Methyl Methoxy carbon.[1]
) Carbon bearing the
46.5 -CH-NH: Methine ]
amine.
19.8 -CHs Methyl Terminal methyl.[1]

Mass Spectrometry (MS)[11][12]
Fragmentation Logic (EI-MS, 70 eV)

The mass spectrum is dominated by a-cleavage, a predictable mechanism for primary amines.
[1] This fragmentation is critical for distinguishing this isomer (2-amine) from the terminal amine
isomer (1-amine).[1]
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Key Diagnostic lons:

m/z 181: Molecular lon (M*).[1] usually weak intensity.[1]

e m/z 44 (Base Peak): [CH3-CH=NHz]*.[1] Formed by a-cleavage of the C-C bond between
the ether oxygen and the amine carbon.[1]

e m/z 137: [Ar-O-CHz]*.[1] The complementary fragment to the base peak.[1]
e m/z 123: [Ar-OCHs]* (Guaiacol radical cation).[1]

e m/z 77: [CeHs]* Phenyl cation.[1]

Fragmentation Pathway Diagram[1][8]

Molecular lon (M+)
m/z 181

Dominant Path \Minor Path

Base Peak Ether Fragment

[CH3-CH=NH2]+ [Ar-O-CH2]+
m/z 44 m/z 137
CH?2
Guaiacol lon
m/z 123

Click to download full resolution via product page

Figure 2: Electron lonization (El) fragmentation pathway highlighting the diagnostic alpha-
cleavage.
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Infrared Spectroscopy (FTIR)[11]

The IR spectrum varies significantly between the free base (oil) and the hydrochloride salt
(solid).

Free Base (Neat Film)

e 3350 - 3280 cm~*: N-H stretching (Primary amine doublet often visible).[1]

2960 - 2840 cm~1: C-H stretching (Aliphatic and Methoxy).[1]

1590, 1500 cm~1: Aromatic C=C ring stretches.[1]

1255 cm~1: Ar-O-C asymmetric stretch (Strong, characteristic of aryl ethers).[1]

1025 cm~1: R-O-CHs symmetric stretch.[1]

745 cm~1:0Ortho-disubstituted benzene out-of-plane bending (Diagnostic for 1,2-substitution).

Hydrochloride Salt (KBr Pellet)

e 2600 - 3200 cm~1: Broad Ammonium (R-NHs*) band.[1] Obscures C-H stretches.[1][6]
e 1500 - 1600 cm~1: Aromatic bands remain sharp.[1]
e Absence: The sharp N-H doublet at ~3300 cm~! disappears.[1]

References

o Synthesis and NMR Data: Royal Society of Chemistry. Synthesis of 1-substituted
phenoxypropan-2-one and corresponding amines. (Data utilized for 1H NMR assignments of
compound 5k).

o Mass Spectrometry Principles: NIST Chemistry WebBook.[1] Standard Reference Data for
Amine Fragmentation.

o General Spectroscopic Data: PubChem Compound Summary for 1-(2-
methoxyphenoxy)propan-2-amine.
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¢ Solvent Effects in NMR: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect
of dimethyl sulphoxide versus chloroform solvent."[1] Magn.[1][6] Reson. Chem. 2006.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. PubChemlLite - 1-(2-methoxyphenoxy)propan-2-amine (C10H15NO?2)
[pubchemlite.lcsb.uni.lu]

¢ 3. (2R)-1-(2-methoxyphenyl)propan-2-amine | CLOH15NO | CID 7432381 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 4. researchgate.net [researchgate.net]
e 5.rsc.org [rsc.org]
e 6. researchgate.net [researchgate.net]
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» To cite this document: BenchChem. [1-(2-Methoxyphenoxy)propan-2-amine: Spectroscopic
Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317675#1-2-methoxyphenoxy-propan-2-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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